prostaglandin E2(1-)
Description
Historical Discovery and Classification
The discovery of prostaglandins traces back to 1935, when Swedish physiologist Ulf von Euler and British researcher Maurice Walter Goldblatt independently identified lipid-soluble factors in human seminal fluid with vasodepressor and smooth muscle-modulating properties. These compounds were later termed "prostaglandins" due to their initial isolation from prostate tissue.
Prostaglandin E2 itself was characterized in 1962 by Swedish biochemist Sune Bergström, who isolated it from sheep seminal vesicles. The structural elucidation of PGE2 paved the way for its chemical synthesis, achieved by E.J. Corey in 1970 through arachidonic acid oxygenation. Prostaglandin E2(1−) emerges as the deprotonated form of PGE2, predominant at physiological pH.
Within the eicosanoid hierarchy, PGE2(1−) belongs to the prostanoid subclass, distinguished by its cyclopentane ring and carboxylate group. It is further classified under the prostaglandin E series, characterized by a ketone group at position 9 and hydroxyl groups at positions 11 and 15.
Chemical Structure and Properties
Prostaglandin E2(1−) derives from PGE2 via deprotonation of the carboxylic acid group (pKa ≈ 4.77). Its molecular formula is C20H31O5− , with a molecular weight of 351.5 g/mol . The structure comprises:
- A cyclopentane ring with a ketone at C9.
- Two hydroxyl groups at C11 (R-configuration) and C15 (S-configuration).
- Two cis double bonds at C5–C6 and C13–C14.
- A carboxylate anion at C1.
Key structural features :
| Feature | Description |
|---|---|
| Cyclopentane ring | Substituted with ketone (C9) and hydroxyls (C11, C15) |
| Double bonds | 5Z,13E configuration |
| Stereochemistry | 11R,15S hydroxyl orientations |
The anion’s solubility profile contrasts with its parent acid: while PGE2 is insoluble in water, the deprotonated form exhibits greater aqueous solubility due to its charged carboxylate group.
Nomenclature and Taxonomy in the Eicosanoid Family
Systematic IUPAC Name :
(5Z,11R,13E,15S)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oate.
Taxonomic Classification :
- Class : Eicosanoids (20-carbon oxylipins).
- Subclass : Prostanoids (cyclopentane-containing).
- Family : Prostaglandins (hydroxyl/ketone substitutions).
- Series : E-type (ketone at C9, hydroxyls at C11/C15).
The "E" designation reflects the early classification of prostaglandins by their elution order on chromatographic columns. The "2" in PGE2 denotes two double bonds in the hydrocarbon chains.
Molecular Characteristics and Physical Properties
Molecular Data :
Spectroscopic Properties :
- UV-Vis : Absorbs at 278 nm due to conjugated double bonds.
- IR : Peaks at 3400 cm⁻¹ (O–H stretch), 1700 cm⁻¹ (C=O), and 1640 cm⁻¹ (C=C).
Stability :
- Degrades rapidly under acidic (pH < 4) or alkaline (pH > 8) conditions via ring-opening or oxidation.
- Stable in ethanol or dimethyl sulfoxide (DMSO) at −20°C for months.
Table 1 : Comparative Analysis of PGE2 and PGE2(1−)
| Property | PGE2 | PGE2(1−) |
|---|---|---|
| Charge at pH 7.4 | Neutral | Anionic |
| Solubility in H2O | Insoluble | Moderately soluble |
| Biological half-life | 5–10 minutes | Similar |
The anion’s reactivity centers on its electrophilic cyclopentane ring and nucleophilic carboxylate group, enabling interactions with G-protein-coupled receptors (e.g., EP1–EP4).
Properties
Molecular Formula |
C20H31O5- |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1 |
InChI Key |
XEYBRNLFEZDVAW-ARSRFYASSA-M |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)[O-])O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)[O-])O)O |
Origin of Product |
United States |
Scientific Research Applications
Immunological Applications
PGE2 is known to modulate immune responses through its action on specific receptors (EP1-EP4). It has been implicated in several immune-related functions:
- Regulation of T Lymphocyte Activity : PGE2 influences T cell differentiation and function, often suppressing cytotoxic T cell activity and promoting the development of regulatory T cells. This immunosuppressive effect can be detrimental in cancer contexts where tumor cells evade immune detection .
- Mast Cell Activation : Recent studies have highlighted the role of PGE2 in activating mast cells via the EP3 receptor, contributing to inflammatory responses and allergic reactions .
- Innate Immune Suppression : PGE2 is produced during inflammation and can suppress phagocyte activity, leading to an immunosuppressive environment that may facilitate tumor growth .
Oncological Applications
PGE2 has been extensively studied in cancer biology due to its dual role in promoting tumorigenesis and modulating immune responses:
- Tumor Growth Promotion : Elevated levels of PGE2 are associated with poor prognosis in various cancers, including colorectal and breast cancer. It enhances tumor growth by promoting myeloid-derived suppressor cell accumulation and inhibiting effector T cell function .
- Therapeutic Targeting : Targeting the PGE2 signaling pathway using COX inhibitors or EP receptor antagonists has shown promise in reducing tumor burden in preclinical models. For instance, studies demonstrate that COX-2 inhibition can significantly decrease tumor formation in mouse models of colon cancer .
Pharmacological Applications
PGE2 is utilized in clinical settings for its therapeutic properties:
- Labor Induction : As a medication (dinoprostone), PGE2 is used to induce labor by promoting cervical ripening and uterine contractions .
- Ocular Hypertension Treatment : Research indicates that PGE2 glyceryl esters may have potential applications in managing intraocular pressure, particularly in glaucoma treatment .
Research Methodologies
Research on PGE2 utilizes various methodologies to elucidate its mechanisms of action:
- Cell Culture Studies : In vitro experiments often involve human cell lines to study the effects of PGE2 on immune cell activation and cancer progression.
- Animal Models : Mouse models are frequently employed to assess the impact of PGE2 modulation on tumor growth and immune response dynamics.
Data Summary
The following table summarizes key findings related to the applications of PGE2:
Case Studies
- Colorectal Cancer : In a study involving mouse models, deletion of mPGES1 (an enzyme involved in PGE2 synthesis) significantly reduced colon cancer incidence, highlighting the oncogenic role of PGE2 .
- Mast Cell Activation : Research demonstrated that PGE2 enhances mast cell degranulation through EP3 receptor activation, implicating it in allergic responses and inflammatory diseases .
- Labor Induction : Clinical trials have confirmed the efficacy of dinoprostone (PGE2) for cervical ripening, showcasing its utility in obstetrics .
Comparison with Similar Compounds
Comparison with Similar Prostaglandins
Prostaglandins share structural similarities but exhibit functional diversity due to variations in receptor affinity, tissue distribution, and downstream signaling. Below is a systematic comparison of PGE2 with key analogs:
Prostaglandin E1 (PGE1)
- Receptor Affinity : PGE1 binds to EP4 receptors with lower affinity (Ki = 1.45 ± 0.24 nM) compared to PGE2 (Ki = 0.75 ± 0.03 nM) .
- Functional Role : PGE1 is less potent in vasodilation but shares antiplatelet and cytoprotective effects in the gastrointestinal tract .
- Metabolites : Derivatives like 11-deoxy-PGE1 (Ki = 1.36 ± 0.34 nM) and 13,14-dihydro-PGE1 (Ki = 3.07 ± 0.29 nM) show reduced receptor activity compared to PGE2 .
Prostaglandin F2α (PGF2α)
- Receptor Specificity : Acts via FP receptors, inducing smooth muscle contraction (e.g., uterine contractions).
- Clinical Context: In dysmenorrhea, elevated PGF2α correlates with pain, while PGE2 promotes inflammation. Treatments targeting PGE2/PGF2α balance (e.g., Sanjie Zhentong Capsules) reduce PGF2α and increase PGE2 levels, alleviating symptoms .
Prostaglandin D2 (PGD2)
- Synthesis Pathway : Competes with PGE2 for COX-derived intermediates. PGD2 synthesis is favored under low glutathione conditions, while PGE2 dominates in high-glutathione environments .
- Immune Function: PGD2 promotes allergic responses via DP1/CRTH2 receptors, contrasting with PGE2’s immunosuppressive role in cancer via myeloid-derived suppressor cell (MDSC) induction .
Functional and Pharmacological Differences
Vascular Effects
- PGE2 : Dual vasoactive roles—constricts parenchymal arterioles in the brain but dilates systemic vessels. This paradox is context-dependent, involving EP receptor subtypes and tissue-specific signaling .
- PGI2 (Prostacyclin): Not directly covered in the evidence, but known for vasodilation via IP receptors, contrasting with PGE2’s variable effects.
Immune Modulation
- PGE2 : Suppresses T-cell immunity and promotes MDSC accumulation in tumors, facilitating immune evasion .
- PGD2: Enhances eosinophil recruitment in allergies, opposing PGE2’s anti-inflammatory actions in chronic settings .
Data Tables
Table 1: Receptor Binding Affinities (Ki Values) of Prostaglandins at Human EP4 Receptors
| Compound | Ki (nM) | Receptor Specificity |
|---|---|---|
| PGE2 | 0.75 ± 0.03 | EP1–EP4 |
| PGE1 | 1.45 ± 0.24 | EP4 |
| 11-Deoxy-PGE1 | 1.36 ± 0.34 | EP4 |
| BW245C (DP agonist) | 64.7 ± 1.0 | DP/EP4 |
| AH23848 (EP4 antagonist) | 2690 ± 232 | EP4 |
Notes on Contradictions and Limitations
- Vascular Actions : PGE2’s dual constriction/dilation effects ( vs. 8) may reflect tissue-specific receptor expression or experimental models (e.g., brain vs. systemic vasculature).
- Receptor Cross-Reactivity : Synthetic ligands like BW245C bind multiple receptors, complicating pharmacological studies .
Q & A
Basic Research: What are the key methodological approaches for quantifying PGE2 in biological samples, and how do they address variability in detection?
PGE2 quantification requires high sensitivity due to its low physiological concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, enabling simultaneous analysis of multiple prostanoids (e.g., PGE2, TXB2) via specific ion transitions (e.g., m/z 351 → 271 for PGE2) . Internal standards like deuterated analogs (e.g., D4-PGE2) are critical for correcting matrix effects and ion suppression. Researchers must optimize extraction protocols (e.g., solid-phase extraction) to minimize interference from lipid-rich matrices. Validation should include spike-and-recovery experiments to confirm accuracy across sample types (plasma, tissue homogenates) .
Basic Research: How do experimental designs account for the short half-life and instability of PGE2 in vitro?
PGE2 degrades rapidly under physiological conditions (pH, temperature). To mitigate this:
- Inhibition of metabolic enzymes : Use COX inhibitors (e.g., indomethacin) to block endogenous PGE2 synthesis during cell culture .
- Stabilization agents : Add antioxidants (e.g., butylated hydroxytoluene) or EDTA to chelate metal ions that accelerate oxidation .
- Timed sampling : Collect supernatants at multiple timepoints to capture dynamic secretion profiles .
- Exogenous administration : Use stable analogs (e.g., 16,16-dimethyl PGE2) or controlled-release formulations in animal models .
Advanced Research: What mechanisms underlie the dual pro- and anti-inflammatory roles of PGE2, and how can receptor-specific agonists/antagonists clarify these effects?
PGE2 exerts context-dependent effects via four E-prostanoid (EP) receptors:
- EP2/EP4 activation : Drives cAMP signaling, suppressing TNF-α in macrophages (anti-inflammatory) .
- EP1/EP3 activation : Enhances IL-6 and IL-23 production (pro-inflammatory) .
Methodological strategies:
Advanced Research: How does PGE2 promote myeloid-derived suppressor cell (MDSC) accumulation in tumor microenvironments, and what experimental models validate this?
PGE2 upregulates MDSC differentiation via EP2 receptor signaling:
- In vitro : Bone marrow cells treated with PGE2 (10 nM) show increased Gr1⁺CD11b⁺ MDSC markers and arginase-1 expression .
- In vivo : BALB/c EP2⁻/⁻ mice inoculated with 4T1 mammary tumors exhibit delayed growth and reduced MDSC infiltration .
- Pharmacological inhibition : COX-2 inhibitors (e.g., SC58236) reduce MDSC levels in wild-type tumor models, confirming PGE2’s role . Researchers should combine flow cytometry (MDSC phenotyping) and functional assays (T-cell suppression) to validate findings.
Advanced Research: What are the challenges in modeling PGE2’s context-dependent effects on cancer stem cells (CSCs), and how can co-culture systems address these?
PGE2 enhances CSC self-renewal in colorectal cancer via EP4-β-catenin signaling but inhibits it in hematopoietic stem cells . Key considerations:
- Stromal interactions : Co-culture CSCs with fibroblasts or macrophages to mimic paracrine PGE2 signaling .
- Microfluidic platforms : Enable real-time tracking of PGE2 gradients and CSC migration .
- Metabolomic profiling : Links PGE2 levels to lipidome changes in CSC niches .
Basic Research: How do researchers distinguish between autocrine and paracrine PGE2 signaling in tissue-specific inflammation models?
- Genetic tools : Tissue-specific COX-2 knockout mice (e.g., intestinal epithelial cell-specific KO) to localize PGE2 sources .
- Neutralizing antibodies : Intraperitoneal anti-PGE2 antibodies block systemic effects, isolating autocrine signaling .
- Microdialysis : Quantify extracellular PGE2 in real-time within inflamed joints or tumors .
Advanced Research: What novel strategies are emerging to target PGE2 synthesis pathways without disrupting homeostatic prostaglandin functions?
- Dual COX-2/mPGES-1 inhibitors : Block PGE2 synthesis while sparing thromboxane A2 (TXA2) and prostacyclin (PGI2) .
- Nanoparticle-delivered siRNA : Silences EP2 receptors in tumor-associated macrophages, reducing immunosuppression .
- CRISPR-Cas9 screens : Identify regulators of PGE2 degradation enzymes (e.g., 15-PGDH) for precision modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
